Cas no 81170-13-0 (2-(4-fluorophenyl)-2-hydroxypropanoic acid)

2-(4-Fluorophenyl)-2-hydroxypropanoic acid is a fluorinated aromatic hydroxy acid characterized by its unique structural features, including a phenyl ring substituted with a fluorine atom at the para position and a hydroxyl group adjacent to the carboxylic acid functionality. This compound is of interest in pharmaceutical and fine chemical synthesis due to its potential as a chiral building block or intermediate. The presence of both hydroxyl and carboxyl groups enables versatile reactivity, facilitating derivatization for applications in drug development or asymmetric synthesis. Its fluorinated aromatic moiety may enhance metabolic stability in bioactive molecules. The compound's crystalline nature and well-defined structure contribute to its utility in controlled synthetic processes.
2-(4-fluorophenyl)-2-hydroxypropanoic acid structure
81170-13-0 structure
商品名:2-(4-fluorophenyl)-2-hydroxypropanoic acid
CAS番号:81170-13-0
MF:C9H9FO3
メガワット:184.164366483688
MDL:MFCD11052520
CID:1804934
PubChem ID:10419861

2-(4-fluorophenyl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorophenyl)-2-hydroxypropionic acid
    • 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
    • 2‐(4‐FLUOROPHENYL)‐2‐HYDROXYPROPIONIC ACID
    • 4-Fluoro-α-hydroxy-α-methylbenzeneacetic acid (ACI)
    • DTXSID40439557
    • AC6862
    • AS-65374
    • MFCD11052520
    • SY036082
    • SCHEMBL2769055
    • 2-(4-Fluorophenyl)-2-hydroxypropionicacid
    • SY394835
    • Z788000970
    • DB-181317
    • (R)-2-(4-Fluorophenyl)-2-hydroxypropanoic Acid
    • EN300-122326
    • 81170-13-0
    • CS-0455880
    • 1227210-80-1
    • 2-p-fluorophenyl-2-hydroxypropionic acid
    • AKOS010488933
    • ZZCVUIWOTANGSM-UHFFFAOYSA-N
    • doi:10.14272/ZZCVUIWOTANGSM-UHFFFAOYSA-N.1
    • MFCD05663597
    • 2-(4-fluorophenyl)-2-hydroxypropanoic acid
    • MDL: MFCD11052520
    • インチ: 1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
    • InChIKey: ZZCVUIWOTANGSM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C1C=CC(F)=CC=1)O)O

計算された属性

  • せいみつぶんしりょう: 184.05357231g/mol
  • どういたいしつりょう: 184.05357231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 57.5Ų

2-(4-fluorophenyl)-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB288163-250 mg
2-(4-Fluorophenyl)-2-hydroxypropionic acid
81170-13-0
250MG
€279.00 2022-03-25
Enamine
EN300-122326-10.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
10.0g
$2918.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8102-5G
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95%
5g
¥ 7,616.00 2023-04-13
Enamine
EN300-122326-5.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
5.0g
$1495.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y04585-250mg
2-(4-Fluorophenyl)-2-hydroxypropionic Acid
81170-13-0 95%
250mg
¥1879.0 2024-07-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8102-1G
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95%
1g
¥ 2,547.00 2023-04-13
Enamine
EN300-122326-0.25g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
0.25g
$178.0 2025-03-21
Enamine
EN300-122326-1.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
1.0g
$360.0 2025-03-21
1PlusChem
1P00GQQF-100mg
2-(4-Fluorophenyl)-2-hydroxypropionic acid
81170-13-0 97%
100mg
$140.00 2024-04-21
A2B Chem LLC
AH80343-1g
2-(4-Fluorophenyl)-2-hydroxypropionic Acid
81170-13-0 95%
1g
$414.00 2024-04-19

2-(4-fluorophenyl)-2-hydroxypropanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
2.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
リファレンス
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
3.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
リファレンス
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
リファレンス
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

2-(4-fluorophenyl)-2-hydroxypropanoic acid Raw materials

2-(4-fluorophenyl)-2-hydroxypropanoic acid Preparation Products

2-(4-fluorophenyl)-2-hydroxypropanoic acid 関連文献

2-(4-fluorophenyl)-2-hydroxypropanoic acidに関する追加情報

2-(4-Fluorophenyl)-2-Hydroxypropanoic Acid: A Comprehensive Overview

2-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 4-fluorophenyl 2-hydroxypropanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The molecular structure of 2-(4-fluorophenyl)-2-hydroxypropanoic acid is characterized by a hydroxyl group (-OH) and a fluorophenyl group attached to the central carbon atom of a propanoic acid backbone. This arrangement imparts the compound with both hydrophilic and lipophilic properties, making it versatile for various applications. The presence of the fluorine atom in the aromatic ring further enhances the compound's stability and reactivity, which are critical factors in its utilization across different industries.

Recent studies have highlighted the potential of 2-(4-fluorophenyl)-2-hydroxypropanoic acid as a precursor for synthesizing bioactive molecules. Researchers have explored its role in the development of antimicrobial agents, where its ability to disrupt bacterial membranes has shown promise in combating drug-resistant pathogens. Additionally, the compound has been investigated for its potential as a pharmaceutical intermediate, serving as a building block for more complex drug molecules with enhanced therapeutic efficacy.

In terms of synthesis, 2-(4-fluorophenyl)-2-hydroxypropanoic acid can be prepared through various methods, including nucleophilic substitution reactions and oxidative coupling processes. One notable approach involves the reaction of 4-fluorophenol with an appropriate electrophile under controlled conditions to yield the desired product. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.

The biological activity of 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, making it a potential candidate for treating conditions such as inflammation and oxidative stress-related disorders. Furthermore, its role in modulating enzyme activity has opened new avenues for its application in enzyme inhibition studies.

From a materials science perspective, 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been explored for its potential in creating advanced biomaterials and sensors. Its ability to form stable complexes with metal ions has led to its use in designing sensors for detecting heavy metal ions in environmental samples. This property underscores its versatility across multiple disciplines.

In conclusion, 2-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a multifaceted compound with diverse applications spanning drug discovery, materials science, and environmental monitoring. Its unique chemical properties and versatile structure continue to drive innovative research, positioning it as a key player in advancing scientific and technological frontiers.

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